N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride consists of a piperidine ring attached to a thiophene ring via a carboxamide group . The InChI code for this compound is 1S/C10H14N2OS.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11H,1-2,4-5H2,(H,12,13);1H
.
Physical And Chemical Properties Analysis
N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride is a white crystalline powder. It has a molecular weight of 246.76 g/mol . The compound is stable at room temperature .
Scientific Research Applications
Synthesis and Evaluation of Heterocyclic Carboxamides
This study explored heterocyclic analogues of 1192U90, including thiophene carboxamides, as potential antipsychotic agents. They were evaluated for binding to various receptors and their ability to antagonize apomorphine-induced responses in mice. Notably, 3-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-2-thiophenecarboxamide showed potent in vivo activity (Norman et al., 1996).
Benzo[b]thiophene-2-carboxamide Derivatives as Urotensin-II Receptor Antagonists
This research synthesized and evaluated benzo[b]thiophene-2-carboxamide derivatives with an N-(1-(3-bromo-4-(piperidin-4-yloxy)benzyl)piperidin-4-yl) group as urotensin-II receptor antagonists. These compounds demonstrated potent UT binding affinities. The study highlighted one particular analog, 7f, as a highly potent UT antagonist (Lim et al., 2016).
Synthesis and Characterization of Substituted (Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones
This paper discussed the synthesis of carboxamides 1a-d and their subsequent conversion to 4,5-dihydro-1H-imidazol-5-ones 2a-d. N-methylation and N-benzylation produced alkyl derivatives 3a and 3b, studied for potential C-N coupling with piperidine. This research provides insights into the chemical properties of these compounds (Sedlák et al., 2008).
Synthesis, Anti-Angiogenic, and DNA Cleavage Studies of Novel N-(4-Methyl-3-((4-(Pyridin-3-yl)Pyrimidin-2-yl)Amino)Phenyl)Piperidine-4-Carboxamide Derivatives
This study synthesized and characterized a series of novel piperidine analogues. They were evaluated for their anti-angiogenic efficacy using the chick chorioallantoic membrane model and DNA cleavage abilities. The results highlighted significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).
properties
IUPAC Name |
N-piperidin-4-ylthiophene-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c13-10(8-3-6-14-7-8)12-9-1-4-11-5-2-9;/h3,6-7,9,11H,1-2,4-5H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCQFBMFGTYZFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CSC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671613 | |
Record name | N-(Piperidin-4-yl)thiophene-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(piperidin-4-yl)thiophene-3-carboxamide hydrochloride | |
CAS RN |
1185314-33-3 | |
Record name | N-(Piperidin-4-yl)thiophene-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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